molecular formula C4H5B B1609917 1-Bromobut-1-yne CAS No. 50405-39-5

1-Bromobut-1-yne

Cat. No. B1609917
CAS RN: 50405-39-5
M. Wt: 132.99 g/mol
InChI Key: KPOVYMZGZNPRNA-UHFFFAOYSA-N
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Description

1-Bromobut-1-yne is a chemical compound with the molecular formula C4H5Br . It is also known by other names such as 1-Brom-1-butin, 1-Butyne, 1-bromo-, and BROMO BUTYNE .


Synthesis Analysis

The synthesis of 1-Bromobut-1-yne can be achieved through click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate . The reaction of N,N-dimethylaniline with 1-bromoalk-2-ynes has also been studied .


Molecular Structure Analysis

The molecular structure of 1-Bromobut-1-yne is determined by 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis . The average mass is 132.986 Da and the monoisotopic mass is 131.957458 Da .


Chemical Reactions Analysis

1-Bromobut-1-yne participates in various chemical reactions. For instance, it is used in the preparation of six to eight annulated ring compounds in reaction with indoles . It also participates in the preparation of linagliptin .


Physical And Chemical Properties Analysis

1-Bromobut-1-yne has an average mass of 132.986 Da and a monoisotopic mass of 131.957458 Da . More detailed physical and chemical properties such as density, melting point, boiling point, etc., can be found in the Material Safety Data Sheet (MSDS) .

Mechanism of Action

The mechanism of action for 1-Bromobut-1-yne involves electrophilic attack on conjugated dienes . The kinetic product is 3-bromobut-1-ene, and the thermodynamic product is 1-bromobut-2-ene .

Safety and Hazards

1-Bromobut-1-yne is a flammable liquid and vapor. It may cause skin irritation and serious eye irritation . It is advised to use personal protective equipment, ensure adequate ventilation, and avoid breathing mist, gas, or vapors .

properties

IUPAC Name

1-bromobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c1-2-3-4-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOVYMZGZNPRNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451148
Record name 1-bromobut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromobut-1-yne

CAS RN

50405-39-5
Record name 1-bromobut-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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